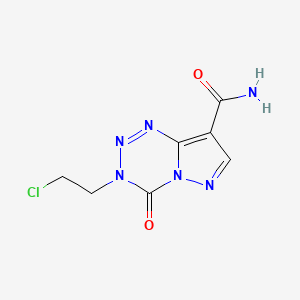

3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide

Übersicht

Beschreibung

3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide is a compound known for its significant antitumor properties. It belongs to the class of imidazotetrazines, which are known for their ability to alkylate DNA, leading to cytotoxic effects on cancer cells .

Vorbereitungsmethoden

The synthesis of 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide involves several steps. One common method starts with the reaction of 5-diazoimidazole-4-carboxamide with 2-chloroethyl isocyanate in a mixed solvent system . This reaction is notable for its atom efficiency and safety. Industrial production methods often involve similar steps but are scaled up to meet demand, ensuring the purity and consistency of the final product .

Analyse Chemischer Reaktionen

3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, which may have distinct biological activities.

Substitution: It undergoes nucleophilic substitution reactions, where the chloroethyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity of imidazotetrazines and their derivatives.

Biology: Researchers use it to investigate the mechanisms of DNA alkylation and repair.

Industry: It is used in the production of other pharmaceuticals and as a research tool in drug development.

Wirkmechanismus

The primary mechanism of action of 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide involves the alkylation of DNA. This process leads to the formation of DNA cross-links and subsequent disruption of DNA replication and transcription. The compound targets rapidly dividing cells, making it effective against cancer cells . The molecular pathways involved include the activation of DNA damage response pathways, leading to cell cycle arrest and apoptosis .

Vergleich Mit ähnlichen Verbindungen

3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide is often compared with other imidazotetrazines, such as temozolomide and mitozolomide. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and spectrum of activity . For example:

Temozolomide: Known for its oral bioavailability and ability to cross the blood-brain barrier, making it effective against brain tumors.

Mitozolomide: Exhibits a broader spectrum of antitumor activity but has different toxicity profiles compared to this compound.

These comparisons highlight the uniqueness of this compound in terms of its specific applications and effectiveness in treating certain types of cancer.

Biologische Aktivität

3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential as an antineoplastic agent. This compound is structurally related to temozolomide (TMZ), a well-known chemotherapeutic drug used primarily for treating gliomas. Its biological activity is largely attributed to its mechanism of action which involves DNA alkylation and subsequent cellular effects.

The biological activity of this compound is primarily mediated through its conversion into active metabolites that interact with DNA. Upon administration, it undergoes hydrolytic ring opening under neutral or alkaline conditions to yield reactive intermediates. These intermediates can form diazonium ions that alkylate nucleophilic sites on DNA, particularly at guanine residues. This methylation leads to DNA damage and triggers cellular repair mechanisms that can result in cytotoxicity .

Synthesis and Structure

The synthesis of this compound has been explored in various studies. The compound's structure features a chloroethyl group which is crucial for its biological activity. The presence of the tetrazine moiety contributes to its reactivity and potential as a prodrug .

Antineoplastic Activity

Research has demonstrated that this compound exhibits significant antitumor activity in various cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of glioma cells with varying sensitivity based on the presence of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). Compounds similar to TMZ have been tested against both TMZ-sensitive and -resistant cell lines .

Table 1: Growth-Inhibitory Activity Against Glioma Cell Lines

| Compound | Cell Line | GI50 (µM) | MGMT Status |

|---|---|---|---|

| This compound | U87-MG | 15 | MGMT- |

| This compound | GOS-3 | 25 | MGMT+ |

| Temozolomide | U87-MG | 10 | MGMT- |

| Temozolomide | GOS-3 | 50 | MGMT+ |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models. For instance:

- Study A involved administering varying doses of the compound to glioma-bearing mice. Results indicated a dose-dependent reduction in tumor size compared to control groups.

- Study B assessed the pharmacokinetics and biodistribution of the compound in animal models. It was found that the compound effectively crossed the blood-brain barrier and localized within tumor tissues.

Safety and Toxicity Profile

The safety profile of this compound has also been evaluated. While it shows promising antitumor activity, concerns regarding myelosuppression similar to those observed with TMZ have been noted. Ongoing studies aim to better understand the toxicity mechanisms and develop strategies to mitigate adverse effects while maximizing therapeutic efficacy .

Eigenschaften

IUPAC Name |

3-(2-chloroethyl)-4-oxopyrazolo[5,1-d][1,2,3,5]tetrazine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN6O2/c8-1-2-13-7(16)14-6(11-12-13)4(3-10-14)5(9)15/h3H,1-2H2,(H2,9,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOAJPQTYKOBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN2C(=C1C(=O)N)N=NN(C2=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238194 | |

| Record name | 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90521-23-6 | |

| Record name | 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090521236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.